3,5-Dimethylpyrazin-2-ol

Descripción general

Descripción

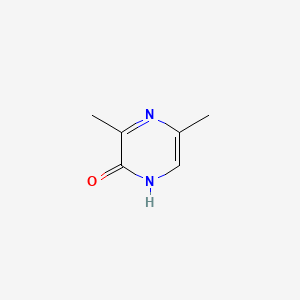

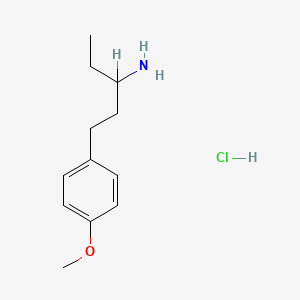

3,5-Dimethylpyrazin-2-ol is a chemical compound with the CAS Number: 60187-00-0 . It has been shown to be a possible nucleobase residue of a primitive replicating molecule that preceded RNA .

Molecular Structure Analysis

The molecular formula of 3,5-Dimethylpyrazin-2-ol is C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazin-2-ol is a white to yellow solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 372.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

Biosensing in Medical Diagnostics

3,5-Dimethylpyrazin-2-ol (DPO) has been utilized in the development of biosensors for medical diagnostics . These biosensors are engineered to detect DPO, a quorum sensing molecule (QSM) associated with biofilm formation and virulence factor production in bacteria like Vibrio cholerae. The ability to detect DPO in human and animal samples can aid in understanding microbial behavior and its implications for health and disease .

Microbial Communication Studies

DPO plays a significant role in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate gene expression based on population density . Research into DPO’s role in Salmonella Typhimurium has shown that it affects the expression of genes involved in gut colonization, indicating its importance in microbial communication and pathogenicity .

Agricultural Pest Management

In agriculture, DPO is being explored for its potential use in pest management . Its role in bacterial communication could be leveraged to control plant pathogens and pests by disrupting their quorum sensing mechanisms, thereby reducing crop damage without the use of traditional pesticides .

Environmental Science

The study of DPO in environmental science focuses on its impact on microbial communities and their interactions with the environment. Understanding how DPO influences biofilm formation can provide insights into the ecological roles of bacteria and their survival strategies under various environmental stresses .

Industrial Applications

Industrially, DPO is used as an intermediate in the synthesis of dyes, pesticides, herbicides, and fungicides. Its chemical properties make it valuable for creating compounds that are essential in various manufacturing processes .

Food Technology

While direct references to DPO’s use in food technology were not found, related compounds like pyrazines are known to form in food products during cooking or roasting due to the Maillard reaction. These compounds contribute to the flavor profiles of cooked rice, roasted peanuts, and other foods .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYKJVCIKQEVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519771 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyrazin-2-ol | |

CAS RN |

60187-00-0 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)